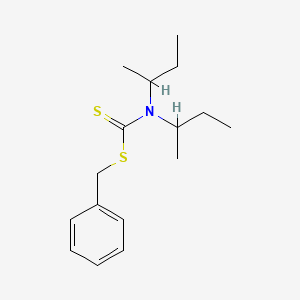![molecular formula C13H17Cl3O B14588824 {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene CAS No. 61446-91-1](/img/structure/B14588824.png)
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 5,5,5-trichloro-2-methylpentan-2-ol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted benzene derivatives.
Applications De Recherche Scientifique
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}toluene: Similar structure but with a toluene ring instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}aniline: Features an aniline group instead of benzene.
Uniqueness
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is unique due to its specific combination of a trichloromethyl group and a benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61446-91-1 |
|---|---|
Formule moléculaire |
C13H17Cl3O |
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
(5,5,5-trichloro-2-methylpentan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C13H17Cl3O/c1-12(2,8-9-13(14,15)16)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
BRPGRYZXIPUEMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(Cl)(Cl)Cl)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


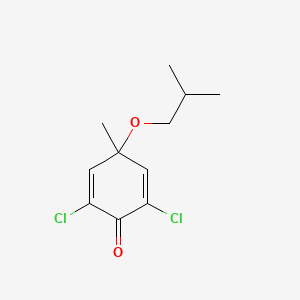
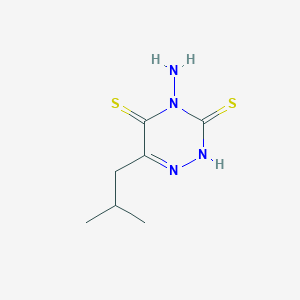
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
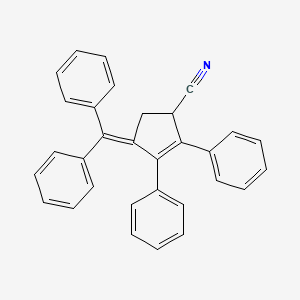
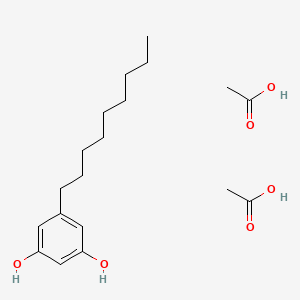

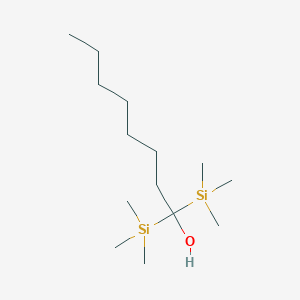

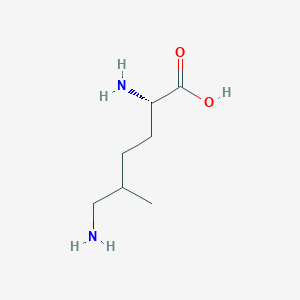
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
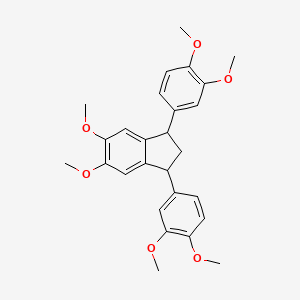
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
